Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate
CAS No.: 624726-16-5
Cat. No.: VC16129406
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624726-16-5 |
|---|---|
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
| Standard InChI | InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3 |
| Standard InChI Key | ACOBAXXSNGKBAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₉H₁₈N₄O₄, corresponds to a molecular weight of 366.4 g/mol . Its IUPAC name, methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate, reflects a hybrid structure combining an indole scaffold with hydrazone and ester substituents. Key features include:
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Indole moiety: A bicyclic aromatic system with a hydroxyl group at position 2.
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Hydrazone bridge: A diazenyl group (-N=N-) linking the indole to a phenylaminoacetyl unit.
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Ester group: A methyl acetate side chain at position 1 of the indole.
The canonical SMILES string, COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3, further clarifies connectivity.
Spectroscopic and Computational Data
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InChIKey: ACOBAXXSNGKBAJ-UHFFFAOYSA-N.
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Predicted physicochemical properties:
The hydrazone linkage introduces conformational flexibility, enabling interaction with biological targets through hydrogen bonding and π-π stacking.
Synthesis and Characterization
Analytical Validation
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Mass spectrometry: Molecular ion peak at m/z 366.4 confirms the molecular weight.
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NMR spectroscopy: Expected signals include:
Future Research Directions
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Structure-Activity Relationship (SAR) studies: Modifying the phenylaminoacetyl group to enhance target selectivity.
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In vivo toxicology: Assessing hepatotoxicity and pharmacokinetics in rodent models.
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Formulation development: Exploring nanoparticle encapsulation to improve bioavailability.
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